Aplyronine C

Descripción

Propiedades

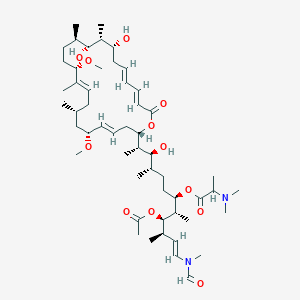

Fórmula molecular |

C53H90N2O12 |

|---|---|

Peso molecular |

947.3 g/mol |

Nombre IUPAC |

[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] 2-(dimethylamino)propanoate |

InChI |

InChI=1S/C53H90N2O12/c1-34-24-25-35(2)46(64-15)28-26-36(3)50(60)39(6)45(58)21-17-16-18-23-49(59)66-47(22-19-20-44(32-34)63-14)40(7)51(61)37(4)27-29-48(67-53(62)42(9)54(11)12)41(8)52(65-43(10)57)38(5)30-31-55(13)33-56/h16-20,23,25,30-31,33-34,36-42,44-48,50-52,58,60-61H,21-22,24,26-29,32H2,1-15H3/b17-16+,20-19+,23-18+,31-30+,35-25+/t34-,36-,37+,38-,39-,40-,41+,42?,44+,45-,46+,47+,48-,50-,51+,52-/m1/s1 |

Clave InChI |

BBBHWFQBKKSMGH-XXLWTVECSA-N |

SMILES isomérico |

C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@H]([C@@H]1O)C)O)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)/C)OC |

SMILES canónico |

CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)O)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |

Sinónimos |

aplyronine C |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Isolation of Aplyronine C from Aplysia kurodai: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplyronine C, a member of the potent cytotoxic aplyronine family of macrolides, was first isolated from the Japanese sea hare, Aplysia kurodai. This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound. It includes detailed experimental protocols derived from the original scientific literature, quantitative data on its biological activity, and a summary of its spectroscopic properties. The document aims to serve as a core resource for researchers in natural product chemistry, marine biology, and oncology drug development.

Introduction

The marine environment is a rich reservoir of complex and biologically active natural products, many of which hold significant promise for therapeutic applications. Among these, the aplyronines, a series of macrolides isolated from the sea hare Aplysia kurodai, have garnered considerable attention due to their potent cytotoxic and antitumor activities. This guide focuses specifically on this compound, detailing the seminal work that led to its discovery and the methodologies employed for its isolation and structural elucidation.

Discovery and Source Organism

This compound was discovered as part of a broader investigation into the bioactive constituents of the Japanese sea hare, Aplysia kurodai. This marine mollusk, found in the coastal waters of Japan, is known to accumulate secondary metabolites from its diet, which often includes various species of marine algae. The research group of Professor Kiyoyuki Yamada was instrumental in the initial discovery and characterization of the aplyronine family of compounds in the early 1990s.

Isolation and Purification

The isolation of this compound from Aplysia kurodai is a multi-step process involving extraction, solvent partitioning, and a series of chromatographic separations. The following protocol is a composite of the methodologies described in the foundational literature on the subject.

Extraction

-

Homogenization : Freshly collected specimens of Aplysia kurodai are homogenized in a blender with a mixture of methanol (MeOH) and chloroform (CHCl₃) (1:1, v/v).

-

Filtration and Concentration : The homogenate is filtered, and the filtrate is concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

-

The crude extract is suspended in 90% aqueous MeOH and partitioned against n-hexane to remove nonpolar lipids.

-

The aqueous MeOH layer is then diluted with water to 50% MeOH and partitioned with CHCl₃.

-

The CHCl₃ layer, containing the aplyronines, is collected and concentrated.

Chromatographic Purification

A series of column chromatography steps are employed to isolate this compound from the complex mixture of compounds in the CHCl₃ extract.

-

Silica Gel Chromatography : The extract is first subjected to column chromatography on silica gel, eluting with a stepwise gradient of increasing polarity, typically using n-hexane-ethyl acetate (EtOAc) and subsequently CHCl₃-MeOH solvent systems. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase Chromatography : Fractions enriched with aplyronines are further purified by reversed-phase column chromatography (e.g., using ODS silica gel) with a gradient of acetonitrile (MeCN) in water.

-

High-Performance Liquid Chromatography (HPLC) : Final purification to obtain pure this compound is achieved by repeated injections onto a reversed-phase HPLC column (e.g., C18) with an isocratic or shallow gradient elution of MeCN/H₂O.

Isolation Workflow Diagram

Caption: Isolation workflow for this compound from Aplysia kurodai.

Structural Elucidation

The planar structure and relative stereochemistry of this compound were determined through a combination of spectroscopic techniques.

Spectroscopic Methodologies

-

Mass Spectrometry (MS) : High-resolution fast atom bombardment mass spectrometry (HR-FABMS) or electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular formula of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of the atoms within the molecule.

-

Infrared (IR) Spectroscopy : Used to identify key functional groups such as hydroxyls, carbonyls, and double bonds.

-

Ultraviolet (UV) Spectroscopy : Provided information about the conjugated diene system present in the macrolide ring.

Quantitative Data

Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₄₇H₇₃NO₁₁ |

| Molecular Weight | 832.08 g/mol |

| ¹H NMR (CDCl₃) | Characteristic signals for olefinic protons, methine protons, and methyl groups. |

| ¹³C NMR (CDCl₃) | Signals corresponding to ester carbonyls, olefinic carbons, and numerous oxygenated carbons. |

| HR-FABMS | [M+Na]⁺ peak observed to confirm the molecular formula. |

Cytotoxicity Data for this compound

This compound exhibits potent cytotoxic activity against various human cancer cell lines. The following table summarizes representative IC₅₀ values.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HeLa S₃ | Cervical Cancer | 0.54 |

| P388 | Leukemia | 1.2 |

Mechanism of Action

The primary mechanism of action for the aplyronine family, including this compound, involves the disruption of the cellular cytoskeleton. Aplyronines are potent inhibitors of actin polymerization and also induce the depolymerization of filamentous actin (F-actin). This interference with actin dynamics leads to cell cycle arrest and ultimately apoptosis.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound, isolated from the sea hare Aplysia kurodai, represents a significant discovery in the field of marine natural products. Its potent cytotoxic activity, mediated through the disruption of actin dynamics, makes it and its analogs important leads for the development of novel anticancer agents. The detailed methodologies and data presented in this guide provide a foundational resource for further research and development in this promising area.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Aplyronine C

Aplyronine C is a member of the aplyronine family of macrolides, a group of potent cytotoxic compounds isolated from the Japanese sea hare, Aplysia kurodai.[1][2] These natural products have garnered significant interest from the scientific community due to their formidable antiproliferative activities and their unique mode of action involving the disruption of the actin cytoskeleton.[1][2] This guide provides a detailed examination of the chemical structure and complex stereochemistry of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is a 24-membered macrolide characterized by a complex polyketide backbone and a side chain terminating in an N-methyl-N-vinylformamide moiety.[3][4] Unlike its more studied congener, Aplyronine A, this compound lacks the N,N,O-trimethylserine (TMSer) ester at the C7 position.[5] The structure is rich in stereogenic centers, contributing to its specific biological activity.

The molecular formula of this compound has been established through a combination of mass spectrometry and NMR spectroscopy. The overall structure consists of a macrolactone ring and a side chain attached at C21.

Stereochemistry

The intricate stereochemistry of this compound has been unequivocally established through extensive spectroscopic analysis, chemical degradation, and, most definitively, through total synthesis.[1][2][6] The molecule possesses numerous chiral centers, the specific configuration of which is crucial for its biological function. The stereocontrolled total synthesis of this compound has been a significant endeavor in organic chemistry, with routes designed to precisely control the stereochemistry at each step.[1][2][6]

Quantitative Data

The structural elucidation of this compound was heavily reliant on spectroscopic data. Below are tables summarizing key quantitative data obtained from 1H and 13C NMR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ... | ... | ... | ... |

| Data to be populated from detailed spectroscopic analysis reports | |||

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| ... | ... |

| Data to be populated from detailed spectroscopic analysis reports | |

| ... | ... |

Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent and instrument used. The data presented here are representative values from published literature.

Experimental Protocols for Structural Elucidation

The determination of the complex structure and stereochemistry of this compound involved a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were fundamental in piecing together the carbon skeleton and assigning proton and carbon signals.[7][8] The relative stereochemistry of adjacent stereocenters was largely determined by analyzing the coupling constants (J-values) between protons and through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which provide information about the spatial proximity of protons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was used to determine the elemental composition and molecular weight of this compound, allowing for the deduction of its molecular formula.[7] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided additional structural information about different parts of the molecule.

Chemical Derivatization and Degradation

To determine the absolute stereochemistry of certain chiral centers, chemical derivatization methods were employed. For instance, the Mosher ester analysis is a common technique used to determine the absolute configuration of secondary alcohols.[1] This involves reacting the alcohol with a chiral derivatizing agent (Mosher's acid) and analyzing the ¹H NMR spectrum of the resulting diastereomeric esters.

Visualizing the Synthetic Strategy: A Key Aldol Coupling

The total synthesis of this compound often involves a convergent strategy where large fragments of the molecule are synthesized separately and then coupled together. A critical step in several synthetic routes is the stereoselective aldol reaction to connect the main macrocyclic body with the side chain.[1][2][6][9] The following diagram illustrates the logical flow of this key fragment coupling.

Caption: Logical workflow of the key boron-mediated aldol coupling reaction in the total synthesis of this compound.

Biological Significance

This compound exhibits potent cytotoxicity against various cancer cell lines, with an IC50 value of 22 nM against HeLa-S3 cells.[10] Its biological activity is attributed to its interaction with actin, a crucial protein in the cytoskeleton.[1] Aplyronine A, a closely related compound, has been shown to form a 1:1 complex with globular actin (G-actin), thereby inhibiting its polymerization and also depolymerizing fibrous actin (F-actin).[1] The side chain of the aplyronines is particularly important for this actin-depolymerizing activity.[1][5] While less potent than Aplyronine A, this compound's activity underscores the structural features necessary for actin binding and cytotoxicity.[5] The absence of the C7 TMSer ester in this compound significantly reduces its cytotoxicity compared to Aplyronine A, highlighting the importance of this functional group for its potent biological effects.[5]

References

- 1. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activities of Aplyronine A Analogues toward the Development of Antitumor Protein–Protein Interaction Inducers between Actin and Tubulin: Conjugation of the C1–C9 Macrolactone Part and the C24–C34 Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Aplyronine C: An In-depth Technical Guide on its Mechanism of Action on Actin Filaments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplyronine C is a marine macrolide that exhibits significant biological activity, primarily through its interaction with the cellular cytoskeleton. This technical guide provides a comprehensive overview of the mechanism of action of this compound on actin filaments. It details its effects on actin polymerization and depolymerization, presents available quantitative data, and outlines the experimental protocols used to elucidate its activity. Furthermore, this document provides visual representations of the signaling pathways, experimental workflows, and structure-activity relationships to facilitate a deeper understanding of this compound's molecular interactions.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in processes such as cell motility, division, and maintenance of cell shape.[1] Its constant remodeling is tightly regulated by a plethora of actin-binding proteins. Small molecules that interfere with actin dynamics are invaluable tools for cell biology research and hold significant promise as therapeutic agents, particularly in oncology.

Aplyronines are a family of potent marine macrolides isolated from the sea hare Aplysia kurodai.[1] While Aplyronine A has been extensively studied for its potent antitumor activities and unique ability to induce protein-protein interactions between actin and tubulin, this compound presents a distinct profile. Structurally, this compound is a close analog of Aplyronine A but lacks the N,N,O-trimethylserine (TMSer) ester at the C7 position.[2] This modification abrogates its interaction with tubulin, making this compound a more specific modulator of the actin cytoskeleton.[2] This guide focuses specifically on the mechanism of action of this compound on actin filaments.

Molecular Mechanism of Action

This compound exerts its biological effects primarily by directly interacting with actin, leading to the disruption of actin filament dynamics. The core mechanism involves the binding of this compound to monomeric actin (G-actin), which in turn inhibits actin polymerization and promotes the depolymerization of filamentous actin (F-actin).[2][3]

Binding to G-Actin

The C24-C34 side chain of the aplyronine family is crucial for its actin-binding activity.[2][4] X-ray crystallography studies of the closely related Aplyronine A have revealed that this side chain intercalates into a hydrophobic cleft between subdomains 1 and 3 of the G-actin monomer.[2] This binding event sequesters G-actin, making it unavailable for incorporation into growing actin filaments. While a crystal structure of the this compound-actin complex is not available, it is presumed to bind to the same site as Aplyronine A due to the identical nature of their actin-binding side chains.

Inhibition of Actin Polymerization

By forming a stable complex with G-actin, this compound effectively reduces the concentration of polymerization-competent actin monomers. This leads to a decrease in the rate and extent of actin polymerization.[3] The kinetics of this inhibition can be monitored using techniques such as the pyrene-labeled actin polymerization assay, which shows a reduction in the fluorescence increase that accompanies the G- to F-actin transition.[3]

Depolymerization of F-Actin

This compound actively promotes the disassembly of existing actin filaments. The proposed mechanism for this depolymerization is through a "nibbling" action, where this compound binds to G-actin that dissociates from the filament ends, thereby shifting the equilibrium towards depolymerization.[3] Some studies on related compounds suggest a potential severing activity, although this is less characterized for the aplyronines.[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its pertinent analogs.

| Compound | Assay | Cell Line | IC50 | Reference |

| This compound | Cytotoxicity | HeLa-S3 | 22 nM | [5] |

| Aplyronine A | Cytotoxicity | HeLa-S3 | 10 pM | [2] |

Table 1: Cytotoxicity of this compound and Aplyronine A.

| Compound | Assay | Actin Concentration | EC50 | Reference |

| This compound (inferred) | F-actin depolymerization | 3 µM | ~1.3-1.4 µM | [4] |

| Aplyronine A | F-actin depolymerization | 3 µM | 1.4 µM | [2] |

| Side-chain dimer analog of ApA | F-actin depolymerization | 3 µM | 1.0 µM | [4] |

Table 2: Actin Depolymerizing Activity of this compound and Analogs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with actin.

F-Actin Sedimentation Assay

This assay is used to quantify the depolymerization of F-actin by this compound.

Materials:

-

Rabbit skeletal muscle actin

-

Polymerization buffer (e.g., 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole-HCl, pH 7.0)

-

Depolymerization buffer (G-buffer: 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

-

This compound stock solution (in DMSO)

-

Ultracentrifuge

Protocol:

-

Prepare F-actin by incubating G-actin in polymerization buffer at room temperature for at least 1 hour.

-

Incubate the pre-formed F-actin with varying concentrations of this compound (or DMSO as a control) for a defined period (e.g., 30 minutes) at room temperature.

-

Centrifuge the samples at high speed (e.g., >100,000 x g) for a sufficient time to pellet the F-actin (e.g., 30 minutes).

-

Carefully separate the supernatant (containing G-actin and depolymerized actin) from the pellet (containing F-actin).

-

Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE.

-

Quantify the amount of actin in each fraction using densitometry to determine the percentage of F-actin depolymerization.

Pyrene-Labeled Actin Polymerization/Depolymerization Assay

This fluorescence-based assay monitors the kinetics of actin polymerization and depolymerization.

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

Polymerization buffer

-

This compound stock solution

-

Fluorescence spectrophotometer or plate reader

Polymerization Assay Protocol:

-

Prepare a mixture of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer.

-

Add varying concentrations of this compound to the G-actin solution and incubate for a short period.

-

Initiate polymerization by adding polymerization buffer.

-

Immediately monitor the increase in fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[6]

Depolymerization Assay Protocol:

-

Polymerize a solution of pyrene-labeled G-actin as described above until a stable fluorescence signal is reached, indicating the formation of F-actin.

-

Add varying concentrations of this compound to the F-actin solution.

-

Monitor the decrease in fluorescence over time, which corresponds to the depolymerization of F-actin.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of this compound.

Materials:

-

HeLa-S3 cells (or other suitable cell line)

-

Cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Visualizations

Signaling Pathways and Mechanisms

Caption: Proposed mechanism of this compound action on actin filaments.

Experimental Workflow

Caption: Experimental workflow for characterizing this compound's effect on actin.

Structure-Activity Relationship

Caption: Structure-activity relationship of Aplyronine A and C.

Conclusion

This compound is a valuable molecular probe for studying the dynamics of the actin cytoskeleton. Its specific action on actin, without the confounding effects on tubulin seen with Aplyronine A, allows for a more focused investigation of actin-dependent cellular processes. The primary mechanism of this compound involves binding to G-actin via its side chain, leading to the inhibition of actin polymerization and the promotion of F-actin depolymerization. This disruption of the actin cytoskeleton ultimately leads to cytotoxicity. Further research, including the determination of its precise binding kinetics and the elucidation of the crystal structure of the this compound-actin complex, will provide a more complete understanding of its molecular interactions and could pave the way for the design of novel actin-targeting therapeutics.

References

- 1. Analysis of the aplyronine A-induced protein-protein interaction between actin and tubulin by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activities of Aplyronine A Analogues toward the Development of Antitumor Protein–Protein Interaction Inducers between Actin and Tubulin: Conjugation of the C1–C9 Macrolactone Part and the C24–C34 Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel actin depolymerizing macrolide aplyronine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

Aplyronine C: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine C is a member of the aplyronine family, a group of potent cytotoxic macrolides first isolated from the Japanese sea hare, Aplysia kurodai.[1] These marine natural products have garnered significant interest within the scientific community due to their formidable anti-tumor properties and their unique mode of action, which involves the disruption of the actin cytoskeleton. This technical guide provides a comprehensive overview of the natural source, isolation, and current understanding of the biosynthesis of this compound, alongside detailed protocols and quantitative data to support further research and development.

Natural Source and Isolation

This compound is a minute constituent of the sea hare Aplysia kurodai.[2][3] The extremely low yield from its natural source presents a significant challenge for research and development, making chemical synthesis a critical area of investigation. It is widely believed that, like many marine invertebrate secondary metabolites, the aplyronines are not produced by the sea hare itself but rather by a symbiotic microorganism, which is then accumulated by the mollusk through its diet.[4] However, the specific producer organism for the aplyronines has yet to be identified.

Quantitative Data

The isolation of this compound from its natural source is characterized by a very low yield, underscoring the scarcity of this potent molecule. The cytotoxicity of this compound has been evaluated against various cancer cell lines, with notable activity against HeLa-S3 cells.

| Parameter | Value | Source Organism | Reference |

| Isolation Yield | 1.4 x 10⁻⁶% (wet weight) | Aplysia kurodai | [2] |

| IC₅₀ (HeLa-S3 cells) | 22.4 nM | N/A | [1] |

| IC₅₀ (Heela-S3 cells) | 2.9 nM | N/A | [5] |

Experimental Protocols: Isolation of this compound from Aplysia kurodai

The following is a representative protocol for the isolation of this compound based on the initial report by Yamada et al. and general practices for the purification of lipophilic marine macrolides.[2]

1. Extraction:

-

The collected specimens of Aplysia kurodai are first frozen and then homogenized.

-

The homogenized tissue is exhaustively extracted with ethyl acetate at room temperature.

-

The resulting organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude ethyl acetate extract is subjected to a liquid-liquid partitioning scheme. A common method involves partitioning between n-hexane and 90% aqueous methanol to remove highly lipophilic compounds.

-

The methanolic layer, containing the more polar macrolides, is then further partitioned with a solvent of intermediate polarity, such as dichloromethane or chloroform, to enrich the fraction containing the aplyronines.

3. Chromatographic Purification:

-

The enriched fraction is subjected to a series of chromatographic separations.

-

Step 1: Silica Gel Column Chromatography. The fraction is loaded onto a silica gel column and eluted with a gradient of increasing polarity, typically using a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the aplyronines.

-

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Fractions containing this compound are further purified by RP-HPLC on a C18 column. A typical elution system would be a gradient of acetonitrile in water or methanol in water. The elution is monitored by UV detection.

-

Step 3: Final Purification. Final purification to obtain highly pure this compound may require isocratic elution on a semi-preparative or analytical RP-HPLC column.

4. Characterization:

-

The structure and purity of the isolated this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biosynthesis of this compound

The complete biosynthetic pathway of this compound remains unelucidated due to the unidentified nature of its true producer. However, the chemical structure of this compound, a complex macrolide with amino acid-derived side chains, strongly suggests a mixed biosynthesis involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways.

These mega-enzymes are modular and function in an assembly-line fashion to construct complex natural products from simple precursors. The polyketide backbone of this compound is likely assembled by a Type I PKS from acetate and propionate extender units. The amino acid side chains are likely incorporated by an NRPS system.

Proposed General Biosynthetic Scheme

Caption: A generalized schematic of the proposed biosynthetic pathway of this compound.

Total Synthesis of this compound

Due to the scarcity of this compound from its natural source, total chemical synthesis has been a major focus of research. The successful synthesis of this compound provides a reliable source of the material for biological studies and the development of novel analogs. Below is a simplified workflow of a convergent total synthesis approach.

Caption: A simplified workflow of the convergent total synthesis of this compound.

Conclusion

This compound remains a molecule of significant interest for its potent anti-cancer properties. While its natural supply is extremely limited, advances in total synthesis have made this compound and its analogs more accessible for further investigation. The elucidation of its biosynthetic pathway, contingent on the identification of the symbiotic producer, is a key area for future research that could unlock the potential for biotechnological production of this valuable natural product.

References

The Aplyronine C Family: A Deep Dive into a Potent Class of Marine Macrolides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Aplyronine family of marine macrolides, isolated from the sea hare Aplysia kurodai, represents a class of highly potent cytotoxic agents with significant potential in oncology research and drug development. This guide provides a comprehensive technical overview of the Aplyronine C family, focusing on its mechanism of action, synthesis, and biological activity, with a particular emphasis on quantitative data and detailed experimental methodologies.

Biological Activity and Therapeutic Potential

The Aplyronine family, particularly Aplyronines A-H, exhibit powerful cytotoxic effects against a range of cancer cell lines.[1] Their potent anti-proliferative properties have marked them as promising candidates for the development of novel anticancer therapeutics.

In Vitro Cytotoxicity

The cytotoxic efficacy of the Aplyronine family has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several members of the family are summarized in the table below. Notably, Aplyronine A demonstrates exceptionally high potency. The cytotoxicity of this compound, while less potent than Aplyronine A, is still significant.[2]

| Compound | Cell Line | IC50 (nM) |

| Aplyronine A | HeLa S3 | 0.5 |

| Aplyronine B | HeLa S3 | 3 |

| This compound | HeLa S3 | 22 |

| Aplyronine D | HeLa S3 | 0.08 |

| Aplyronine H | HeLa S3 | 10 |

In Vivo Antitumor Activity

In vivo studies on Aplyronine A have demonstrated significant antitumor activity in murine models, including P388 leukemia and Lewis lung carcinoma, further highlighting the therapeutic potential of this class of macrolides.[1] While specific in vivo data for this compound is less reported, the activity of Aplyronine A provides a strong rationale for the continued investigation of the entire family.

Mechanism of Action: Targeting the Cytoskeleton

The primary molecular target of the Aplyronine family is actin, a critical component of the eukaryotic cytoskeleton. By interacting with actin, these macrolides disrupt essential cellular processes, ultimately leading to programmed cell death, or apoptosis.

Actin Depolymerization

Aplyronines bind to globular actin (G-actin), inhibiting its polymerization into filamentous actin (F-actin).[1] They can also actively depolymerize existing F-actin filaments. This disruption of actin dynamics interferes with crucial cellular functions such as cell division, migration, and the maintenance of cell shape. The C24–C34 side chain of the aplyronine structure has been identified as crucial for this potent actin depolymerizing activity.[1]

Induction of Apoptosis

The cytotoxic effects of the Aplyronine family are mediated through the induction of a caspase-dependent apoptotic pathway.[1] Disruption of the actin cytoskeleton is a potent trigger for apoptosis. The signaling cascade involves the activation of a series of caspase enzymes, which are cysteine proteases that execute the dismantling of the cell.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Total Synthesis of this compound

The complex structure of this compound has presented a significant challenge to synthetic chemists. A highly stereocontrolled total synthesis has been achieved, with key steps involving aldol methodology to establish the required stereochemistry.

A crucial step in the synthesis is the boron-mediated aldol coupling of an N-vinylformamide-bearing methyl ketone with a macrocyclic aldehyde to construct the full side chain. The overall synthesis is a multi-step process that requires careful control of stereochemistry at numerous chiral centers.

Below is a simplified workflow diagram outlining the key stages in the total synthesis of this compound.

Caption: Simplified workflow for the total synthesis of this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa S3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Actin Depolymerization Assay (Pyrene-Labeled Actin)

This assay measures the ability of a compound to depolymerize F-actin by monitoring the fluorescence of pyrene-labeled actin.

Materials:

-

Pyrene-labeled rabbit skeletal muscle actin

-

G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

-

Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM imidazole-HCl, pH 7.0)

-

This compound stock solution (in DMSO)

-

Fluorometer and microcuvettes or a fluorescence microplate reader

Procedure:

-

Preparation of F-actin: Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer. Induce polymerization by adding 1/10th volume of 10x polymerization buffer and incubating at room temperature for at least 1 hour to allow for steady-state polymerization.

-

Baseline Fluorescence Measurement: Transfer the F-actin solution to a cuvette or microplate well and measure the baseline fluorescence (Excitation: ~365 nm, Emission: ~407 nm).

-

Compound Addition: Add a small volume of this compound solution (or vehicle control) to the F-actin solution and mix gently.

-

Kinetic Measurement: Immediately begin monitoring the decrease in fluorescence over time. The rate of fluorescence decrease is proportional to the rate of F-actin depolymerization.

-

Data Analysis: Plot fluorescence intensity versus time. The initial rate of depolymerization can be calculated from the slope of the linear portion of the curve. Dose-response curves can be generated by measuring the depolymerization rate at various concentrations of this compound to determine the EC50 value.

Conclusion

The this compound family of marine macrolides represents a compelling class of natural products with significant potential as anticancer agents. Their potent cytotoxicity is driven by a unique mechanism of action involving the disruption of the actin cytoskeleton, which ultimately triggers apoptosis. The successful total synthesis of this compound opens avenues for the generation of analogs with improved therapeutic indices. Further research into the detailed molecular interactions and the downstream signaling pathways will be crucial for the clinical translation of these promising compounds. This guide provides a foundational resource for scientists and researchers dedicated to advancing the development of novel cancer therapies derived from natural sources.

References

An In-depth Technical Guide on the Early-Stage Research of Aplyronine C Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine C, a potent marine macrolide, has garnered significant interest in the field of oncology due to its profound cytotoxic effects on various cancer cell lines. This technical guide provides a comprehensive overview of the early-stage research into the cytotoxicity of this compound, with a focus on its mechanism of action, quantitative data on its efficacy, and the experimental protocols used for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the cytotoxic properties of this promising anti-cancer agent.

Core Mechanism of Action: Cytoskeletal Disruption and Apoptosis Induction

Early research has elucidated that the primary mechanism of this compound's cytotoxicity involves the disruption of the cellular cytoskeleton, a critical component for cell division, motility, and maintenance of cell shape. This compound exerts its effects by interacting with two key cytoskeletal proteins: actin and tubulin.

This compound is known to be a potent actin-depolymerizing agent. It binds to G-actin, the monomeric form of actin, thereby inhibiting its polymerization into F-actin filaments. This disruption of the actin cytoskeleton leads to a cascade of cellular events, ultimately culminating in programmed cell death, or apoptosis.

Furthermore, this compound has been shown to interact with tubulin, the building block of microtubules. This interaction is believed to be synergistic with its actin-depolymerizing activity, leading to a more profound disruption of the cytoskeleton and enhanced cytotoxicity. The combined effect on both major components of the cytoskeleton makes this compound a unique and potent anti-cancer agent.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the available IC50 values for this compound in the HeLa S3 human cervical cancer cell line.

| Cell Line | IC50 Value (nM) | Reference |

| HeLa S3 | 22 | [1][2] |

| HeLa S3 | 2.9 | [3] |

Note: The discrepancy in IC50 values may be attributed to variations in experimental conditions and assay methodologies.

Data for A549 (lung cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cell lines were not specifically available for this compound in the reviewed literature. Further research is required to establish the cytotoxic profile of this compound in a broader range of cancer cell types.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Actin Depolymerization Assay

This assay is used to assess the effect of this compound on the polymerization of actin.

Protocol:

-

Actin Preparation: Prepare purified G-actin and label it with a fluorescent probe (e.g., pyrene).

-

Polymerization Induction: Induce actin polymerization by adding a polymerization buffer containing ATP and salts (KCl and MgCl2).

-

Compound Addition: Add this compound at various concentrations to the actin solution before or after inducing polymerization.

-

Fluorescence Monitoring: Monitor the change in fluorescence over time. The fluorescence of pyrene-labeled actin increases significantly upon polymerization.

-

Data Analysis: Plot the fluorescence intensity against time to observe the effect of this compound on the rate and extent of actin polymerization. A decrease in the fluorescence signal indicates depolymerization or inhibition of polymerization.

Tubulin Interaction Assay

This assay is used to investigate the interaction between this compound and tubulin.

Protocol:

-

Tubulin Preparation: Prepare purified tubulin from a suitable source (e.g., bovine brain).

-

Polymerization Assay: Induce tubulin polymerization into microtubules by adding GTP and incubating at 37°C. Monitor the polymerization by measuring the increase in turbidity at 340 nm.

-

Compound Effect: Assess the effect of this compound on tubulin polymerization by adding it to the reaction mixture and observing the changes in turbidity.

-

Binding Assays: To determine the binding affinity, techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed. In an SPR experiment, either tubulin or this compound is immobilized on a sensor chip, and the binding of the other molecule is measured in real-time.

Immunofluorescence Staining of the Cytoskeleton

This technique is used to visualize the effects of this compound on the cellular actin and microtubule networks.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound for a specified duration.

-

Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde, to preserve the cellular structures.

-

Permeabilization: Permeabilize the cell membranes with a detergent, such as 0.1% Triton X-100 in PBS, to allow antibodies to enter the cells.

-

Blocking: Block non-specific antibody binding sites with a blocking solution, such as 1% bovine serum albumin (BSA) in PBS.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies specific for actin (e.g., phalloidin conjugated to a fluorophore) and tubulin (e.g., anti-α-tubulin antibody).

-

Secondary Antibody Incubation: If using an unconjugated primary antibody for tubulin, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing an anti-fade reagent and visualize the cytoskeleton using a fluorescence microscope.

Cell Cycle Analysis

This method is used to determine the effect of this compound on the progression of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with this compound for a defined period.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the fixed cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: The fluorescence intensity of the dye is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Analyze the cell cycle distribution to identify any cell cycle arrest induced by this compound.

Signaling Pathways

The disruption of the cytoskeleton by this compound triggers a signaling cascade that leads to apoptosis. While the precise signaling pathway induced by this compound is still under investigation, it is hypothesized to involve the intrinsic (mitochondrial) pathway of apoptosis.

The disruption of the cytoskeleton is a major cellular stress signal that can activate the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. It is plausible that this compound-induced cytoskeletal stress leads to an imbalance in these proteins, favoring the pro-apoptotic members. This would result in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.

Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Conclusion

Early-stage research on this compound has established it as a highly potent cytotoxic agent with a unique mechanism of action targeting the cellular cytoskeleton. Its ability to disrupt both actin and tubulin dynamics makes it a promising candidate for further anti-cancer drug development. The provided quantitative data and detailed experimental protocols offer a solid foundation for future investigations into the full therapeutic potential of this compound. Further studies are warranted to determine its efficacy across a wider range of cancer cell lines and to fully elucidate the intricate signaling pathways that govern its apoptotic effects. This will be crucial for the rational design of this compound-based therapies and their successful translation into clinical applications.

References

Preliminary Investigation of Aplyronine C: An In-depth Technical Guide on its Actin-Binding Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the actin-binding properties of Aplyronine C, a marine macrolide and a structural analog of the potent antitumor agent Aplyronine A. While significantly less cytotoxic than Aplyronine A, this compound serves as a crucial tool for understanding the specific contributions of actin-binding to the overall biological activity of this class of compounds. Its potent actin-depolymerizing effects, decoupled from the tubulin interaction seen with Aplyronine A, make it a specific modulator of the actin cytoskeleton.

Quantitative Data Presentation: A Comparative Analysis

The biological activity of this compound is best understood in comparison to its more potent counterpart, Aplyronine A. The primary difference lies in their cytotoxic effects, which are orders of magnitude apart, whereas their direct impact on actin polymerization is remarkably similar.

| Compound | Cell Line | IC50 (50% Inhibitory Concentration) | Reference |

| Aplyronine A | HeLa S3 | 0.01 nM | [1] |

| This compound | HeLa S3 | 1.9 µM (1900 nM) | [2] |

Note: The cytotoxicity of this compound is reported to be between 82-fold and 1700-fold weaker than that of Aplyronine A, depending on the study.[2] This vast difference is attributed to this compound's inability to induce a protein-protein interaction between actin and tubulin.[2]

| Compound | Assay | EC50 (50% Effective Concentration) | Reference |

| Aplyronine A | F-actin depolymerization | 1.3 - 1.6 µM | [1][2] |

| This compound | F-actin depolymerization | Comparable to Aplyronine A | [2][3] |

The data indicates that while both compounds effectively depolymerize actin filaments in a similar concentration range, the mechanism leading to potent cell death is absent in this compound.

Core Mechanism of Action

Aplyronine A and C share a common structural feature, the C24-C34 side chain, which is essential for their actin-depolymerizing activity.[2] X-ray analysis of the actin-Aplyronine A complex has revealed that this side chain intercalates into a hydrophobic cleft between subdomains 1 and 3 of globular actin (G-actin).[2] This binding occurs in a 1:1 stoichiometric ratio.[4] By binding to G-actin, this compound inhibits the polymerization of actin into filamentous actin (F-actin) and promotes the depolymerization of existing filaments.[4]

The critical distinction arises from the absence of the C7 N,N,O-trimethylserine (TMSer) ester in this compound. In Aplyronine A, this moiety protrudes from the actin-Aplyronine A complex and creates a novel binding site for tubulin, leading to the formation of a cytotoxic 1:1:1 actin-Aplyronine A-tubulin heterotrimeric complex.[2][5] this compound, lacking this tubulin-binding motif, cannot induce this protein-protein interaction, thus explaining its significantly reduced cytotoxicity.[2]

Mandatory Visualizations

Logical Relationship of this compound Actin-Binding

References

- 1. Aplyronine A I CAS#: 151923-84-1 I actin-depolymerizing agent I InvivoChem [invivochem.com]

- 2. Synthesis and Biological Activities of Aplyronine A Analogues toward the Development of Antitumor Protein–Protein Interaction Inducers between Actin and Tubulin: Conjugation of the C1–C9 Macrolactone Part and the C24–C34 Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activities of Aplyronine A Analogues toward the Development of Antitumor Protein-Protein Interaction Inducers between Actin and Tubulin: Conjugation of the C1-C9 Macrolactone Part and the C24-C34 Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel actin depolymerizing macrolide aplyronine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activities of Aplyronine A Analogues toward the Development of Antitumor Protein–Protein Interaction Inducers between Actin and Tubulin: Conjugation of the C1–C9 Macrolactone Part and the C24–C34 Side Chain | Semantic Scholar [semanticscholar.org]

Foundational Studies on the Aplyronine Pharmacophore: A Technical Guide

Introduction

Aplyronine A is a potent antitumoral macrolide originally isolated from the sea hare Aplysia kurodai.[1][2] It belongs to a family of structurally related compounds, aplyronines A-H, which have demonstrated significant cytotoxic activities.[1] Aplyronine A, the most abundant of these, has garnered considerable attention from synthetic organic chemists and chemical biologists due to its complex structure and unique mechanism of action.[2][3] This technical guide provides an in-depth overview of the foundational studies that have elucidated the pharmacophore of aplyronine, detailing its structure-activity relationships, mechanism of action, and the key experimental protocols used in its investigation.

The Aplyronine Pharmacophore: Structure-Activity Relationship (SAR) Studies

The potent cytotoxicity of aplyronine A is intricately linked to its complex molecular architecture, which includes a 24-membered macrolactone ring and a characteristic side chain.[4] Structure-activity relationship (SAR) studies have been pivotal in dissecting the contributions of different structural motifs to its biological activity.

Key findings from SAR studies indicate that the entire molecule is necessary for potent cytotoxicity.[2] However, the side chain alone is sufficient for actin-depolymerizing activity.[2] This suggests a dual-functional nature of the molecule where the side chain is primarily responsible for actin binding, and the macrolactone core is crucial for the full cytotoxic effect.

Further investigations into the macrolactone portion have highlighted the importance of the C1–C9 segment, which includes the C7 N,N,O-trimethylserine (TMSer) ester, for the compound's potent activities.[5][6] Molecular modeling studies suggest that the entire macrolactone moiety is essential to correctly orient the C7 TMSer ester to interact with tubulin.[6] The methoxy group within the N,N,O-trimethylserine ester has been identified as a critical element for potent cytotoxicity.[7] Simplified analogues lacking a significant portion of the macrolactone scaffold have been synthesized to improve synthetic accessibility, and these have shown promise in inhibiting cancer cell growth, albeit with reduced potency compared to the natural product.[8]

Quantitative Data on Aplyronine and its Analogs

The cytotoxic and actin-depolymerizing activities of aplyronine A and its various natural and synthetic analogs have been quantified, primarily through the determination of IC50 values against different cancer cell lines. This data is crucial for understanding the SAR of this class of molecules.

| Compound | Cell Line | IC50 (nM) | Reference |

| Aplyronine A | HeLa S3 | 0.5 | [9] |

| Aplyronine B | HeLa S3 | 3 | [9] |

| Aplyronine C | HeLa S3 | 22 | [9] |

| Aplyronine D | HeLa S3 | 0.08 | [9] |

| Aplyronine H | HeLa S3 | 10 | [9] |

Mechanism of Action: A Dual Cytoskeletal Disruptor

Aplyronine A exhibits a novel mechanism of action by inducing a protein-protein interaction between two major cytoskeletal components: actin and tubulin.[2][10] It was initially identified as an actin-depolymerizing agent that inhibits the polymerization of G-actin into F-actin and severs existing F-actin filaments by forming a 1:1 complex with G-actin.[11][12]

The kinetics of this interaction suggest that aplyronine A "nibbles" at F-actin, leading to its depolymerization.[11] The side chain of aplyronine A is thought to be primarily responsible for this actin-binding and severing activity.[11]

More recent studies have revealed a more complex mechanism. Aplyronine A first forms a 1:1 complex with actin. This actin-aplyronine A complex then interacts with tubulin, forming a 1:1:1 heterotrimeric complex.[2] This ternary complex formation inhibits tubulin polymerization, leading to the disruption of the microtubule network.[12] This dual disruption of both the actin and microtubule cytoskeletons is believed to be the basis for its potent antitumor activity. The apoptosis-inducing activity of aplyronine A is linked to its ability to depolymerize actin.[13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of aplyronine A and a typical experimental workflow for assessing its activity.

Caption: Proposed mechanism of action for Aplyronine A.

Caption: Experimental workflow for SAR studies of Aplyronine analogs.

Key Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Human cervical carcinoma HeLa S3 cells are seeded in 96-well plates and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compound (e.g., aplyronine A or its analogs) and incubated for a further 48-72 hours.

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

2. In Vitro Actin Depolymerization Assay

-

Objective: To assess the ability of a compound to depolymerize filamentous actin (F-actin).

-

Methodology:

-

F-actin is prepared by polymerizing G-actin in the presence of a polymerization-inducing buffer.

-

The F-actin is then incubated with the test compound at various concentrations.

-

The reaction is stopped, and the mixture is ultracentrifuged to separate F-actin (pellet) from G-actin (supernatant).

-

The amount of actin in the supernatant and pellet fractions is analyzed by SDS-PAGE.

-

The percentage of F-actin depolymerization is quantified by densitometry of the protein bands.[6][12]

-

3. Microtubule Sedimentation Assay

-

Objective: To determine the effect of a compound on tubulin polymerization, particularly in the presence of actin.

-

Methodology:

-

Tubulin is polymerized in the presence of paclitaxel (a microtubule stabilizer).

-

The test compound and actin are added to the polymerization mixture.

-

The mixture is incubated to allow for microtubule formation and any interactions.

-

The microtubules are pelleted by ultracentrifugation.

-

The proteins in the supernatant and pellet are analyzed by SDS-PAGE to determine the extent of tubulin polymerization and the co-sedimentation of actin.[6][12]

-

The foundational studies on the aplyronine pharmacophore have revealed a fascinating and complex natural product with a unique dual mechanism of action targeting both actin and tubulin. Through extensive SAR studies, the key structural features required for its potent cytotoxicity have been identified, paving the way for the design and synthesis of simplified, more accessible analogs for potential therapeutic development. The detailed experimental protocols developed for its characterization have been instrumental in unraveling its intricate mode of action and provide a solid framework for the continued investigation of this promising class of antitumor agents.

References

- 1. Aplyronine A, a potent antitumour macrolide of marine origin, and the congeners aplyronines B-H: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. Synthesis and Biological Activities of Aplyronine A Analogues toward the Development of Antitumor Protein–Protein Interaction Inducers between Actin and Tubulin: Conjugation of the C1–C9 Macrolactone Part and the C24–C34 Side Chain | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure–activity relationship studies on an antitumor marine macrolide using aplyronine a–swinholide A hybrid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Total synthesis and biological evaluation of simplified aplyronine analogues as synthetically tractable anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel actin depolymerizing macrolide aplyronine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activities of Aplyronine A Analogues toward the Development of Antitumor Protein–Protein Interaction Inducers between Actin and Tubulin: Conjugation of the C1–C9 Macrolactone Part and the C24–C34 Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis-inducing activity of the actin-depolymerizing agent aplyronine A and its side-chain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Aplyronine C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of Aplyronine C, a potent marine macrolide with significant cytotoxic and actin-binding properties. The methodology detailed herein is primarily based on the highly stereocontrolled and convergent approach developed by Paterson and coworkers. This synthesis is notable for its strategic use of aldol reactions to establish stereochemistry and a key late-stage fragment coupling.

Retrosynthetic Analysis and Strategy

The total synthesis of this compound is approached through a convergent strategy, dissecting the molecule into two key fragments of comparable complexity: the C1–C27 macrocyclic aldehyde and the C28–C34 side-chain methyl ketone. This approach allows for the parallel synthesis of these fragments, enhancing overall efficiency. The crucial carbon-carbon bond formation to unite these fragments is achieved via a boron-mediated aldol reaction.

Caption: Retrosynthetic approach to this compound.

Synthesis of the C28–C34 Methyl Ketone Fragment

The synthesis of the side-chain fragment is a linear sequence designed to install the requisite stereocenters with high control.

Caption: Workflow for C28-C34 fragment synthesis.

Quantitative Data for C28–C34 Fragment Synthesis

| Step | Reaction | Reagents | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Sn(II)-mediated Aldol Reaction | Ketone 8, Acetaldehyde, Sn(OTf)₂, N-ethylpiperidine | 97 | 15:1 |

| 2 | Evans-Tishchenko Reduction | Aldol adduct 9, Samarium Iodide | - | - |

| 3 | Silyl Protection/Deprotection | TESCl, Imidazole; HF-Pyridine | - | - |

| 4 | Double Swern Oxidation | Diol 11, Oxalyl chloride, DMSO, Et₃N | - | - |

| 5 | Wittig Reaction | Keto-aldehyde, Phosphonium salt 12, LiHMDS | 75 (2 steps) | 8:1 Z/E |

| 6 | Isomerization | (Z)-vinylformamide 13, I₂ | - | - |

Note: Yields and dr are based on reported values and may vary based on experimental conditions.

Experimental Protocols for C28–C34 Fragment Synthesis

Protocol 2.1: Sn(II)-mediated Aldol Reaction

-

To a solution of the (R)-Roche ester-derived ketone 8 in an appropriate solvent, add N-ethylpiperidine.

-

Cool the mixture to -78 °C.

-

Add a solution of tin(II) triflate in the same solvent.

-

Add acetaldehyde dropwise and stir the reaction mixture at -78 °C for the specified time.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the syn aldol adduct 9 .

Protocol 2.2: Evans-Tishchenko Reduction

-

Dissolve the β-hydroxy ketone 9 and a suitable aldehyde (e.g., propionaldehyde, used in excess) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -10 °C.

-

Add a freshly prepared solution of samarium iodide (SmI₂) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ether.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

-

Purify by silica gel chromatography to yield the 1,3-anti diol monoester 10 .

Protocol 2.4: Double Swern Oxidation

-

To a solution of oxalyl chloride in dichloromethane at -78 °C, add DMSO dropwise.

-

After stirring for 30 minutes, add a solution of diol 11 in dichloromethane.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine and stir for an additional 10 minutes at -78 °C before allowing the reaction to warm to room temperature.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude keto-aldehyde.

Protocol 2.5: Wittig Reaction for N-methyl-N-vinylformamide Synthesis

-

To a suspension of the phosphonium salt 12 in THF at -78 °C, add LiHMDS.

-

Stir the resulting ylide solution for 30 minutes.

-

Add a solution of the crude keto-aldehyde from the previous step.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry, concentrate, and purify by chromatography to obtain the (Z)-vinylformamide 13 .

Synthesis of the C1–C27 Macrocyclic Aldehyde Fragment

The synthesis of this larger fragment involves the elaboration of a previously synthesized macrocyclic intermediate.

Caption: Workflow for C1-C27 fragment synthesis.

Experimental Protocols for C1–C27 Fragment Synthesis

Protocol 3.1: Global Deprotection and TES Protection

-

Treat the macrocyclic intermediate 4 with aqueous HF in a suitable solvent system.

-

After completion, quench the reaction and work up to isolate the resulting tetraol.

-

Protect the tetraol by treating it with triethylsilyl chloride (TESCl) and imidazole in DMF to yield the tetra-TES protected macrocycle.

Protocol 3.2: Selective Deprotection and Oxidation

-

Selectively deprotect the C27 primary alcohol of the tetra-TES protected macrocycle using mild acidic conditions (e.g., THF/H₂O/AcOH).

-

Monitor the reaction carefully to ensure selectivity.

-

Upon completion, isolate the primary alcohol.

-

Oxidize the primary alcohol to the corresponding aldehyde 7 using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.

Fragment Coupling and Completion of the Synthesis

The final stages of the synthesis involve the crucial coupling of the two fragments, followed by a series of transformations to install the remaining functionalities and complete the synthesis of this compound.[1]

Caption: Final steps in the total synthesis of this compound.

Quantitative Data for the Endgame Synthesis

| Step | Reaction | Reagents | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Boron-mediated Aldol Coupling | Aldehyde 7, Ketone 6, c-Hex₂BCl, Et₃N | 61 | - |

| 2 | Deoxygenation | Burgess reagent; Stryker's reagent | - | - |

| 3 | C29 Ketone Reduction | Ketone 18, Zn(BH₄)₂ | 90 | 10:1 |

| 4 | Keck Esterification | Alcohol 21, (S)-N,N-dimethylalanine, DCC, DMAP, CSA | - | - |

| 5 | Global Deprotection | HF•pyridine | - | - |

Note: The overall yield for the synthesis was reported as 3.6% over 28 steps (longest linear sequence).[1]

Experimental Protocols for the Endgame Synthesis

Protocol 4.1: Boron-mediated Aldol Coupling

-

To a solution of the C28–C34 methyl ketone 6 in an anhydrous solvent (e.g., diethyl ether) at -10 °C, add triethylamine followed by dicyclohexylboron chloride.

-

Stir the mixture to allow for enolization.

-

In a separate flask, dissolve the C1–C27 aldehyde 7 in the same solvent and cool to -78 °C.

-

Slowly add the pre-formed boron enolate solution to the aldehyde solution via cannula.

-

Stir the reaction at -78 °C for the specified duration.

-

Quench the reaction with a pH 7 buffer and perform a mild, non-oxidative workup.

-

Purify the crude product by flash chromatography to obtain the β-hydroxy ketone 17 .[1]

Protocol 4.2: Deoxygenation at C27

-

Dehydration: Treat the β-hydroxy ketone 17 with the Burgess reagent in a suitable solvent to effect dehydration to the corresponding enone.

-

1,4-Reduction: Reduce the resulting enone in a conjugate sense using Stryker's reagent to yield ketone 18 .

Protocol 4.3: Stereoselective Ketone Reduction

-

Dissolve ketone 18 in diethyl ether and cool to 0 °C.

-

Add a solution of zinc borohydride (Zn(BH₄)₂) and stir until the reaction is complete.

-

Quench carefully with a saturated aqueous solution of Rochelle's salt.

-

Extract with an organic solvent, dry, and concentrate.

-

Purify by chromatography to afford the desired C29 alcohol 21 with high diastereoselectivity.[1]

Protocol 4.4: Keck Esterification

-

To a solution of alcohol 21 , (S)-N,N-dimethylalanine, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) and camphorsulfonic acid (CSA) in an anhydrous solvent, add dicyclohexylcarbodiimide (DCC).

-

Stir the reaction at room temperature until completion.

-

Filter off the dicyclohexylurea byproduct and concentrate the filtrate.

-

Purify the residue to obtain the esterified product.

Protocol 4.5: Global Deprotection

-

Dissolve the fully protected precursor in pyridine in a plastic vial.

-

Carefully add hydrogen fluoride-pyridine complex (HF•py) at 0 °C.

-

Allow the reaction to stir at room temperature until all silyl protecting groups are removed.

-

Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent.

-

Dry, concentrate, and purify by chromatography to yield this compound.

References

Application Notes and Protocols for Aplyronine C Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine C is a member of the aplyronine family of marine macrolides isolated from the sea hare Aplysia kurodai. These compounds have garnered significant interest due to their potent cytotoxic and antitumor activities. Aplyronine A, a closely related analogue, is known to exert its effects by interacting with the cytoskeleton, specifically by depolymerizing F-actin and inducing protein-protein interactions between actin and tubulin.[1][2][3] While the precise mechanism of this compound's cytotoxicity is still under investigation, it is presumed to follow a similar pathway to Aplyronine A due to structural similarities.[3]

These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines, focusing on the widely used MTT assay. Additionally, a summary of reported cytotoxic activities and a proposed signaling pathway are presented to aid in experimental design and data interpretation.

Quantitative Data Summary

The cytotoxic activity of this compound and its analogues is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound and related compounds against the HeLa S3 human cervical carcinoma cell line.

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | HeLa-S3 | 22 | [4] |

| Aplyronine A | HeLa S3 | 0.45 | [5] |

| Aplyronine B | HeLa S3 | 2.9 | [5] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

HeLa S3 cells (or other suitable cancer cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 540 nm or 570 nm

Protocol:

-

Cell Seeding:

-

Culture HeLa S3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of culture medium.[1]

-

Incubate the plate overnight to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test would be from 1 pM to 1 mM.[1]

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control (medium only).

-

Incubate the plate for 96 hours at 37°C.[1]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 540 nm using a microplate reader.[1]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

Diagrams

Caption: Workflow of the MTT cytotoxicity assay for this compound.

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

References

- 1. Synthesis and Biological Activities of Aplyronine A Analogues toward the Development of Antitumor Protein–Protein Interaction Inducers between Actin and Tubulin: Conjugation of the C1–C9 Macrolactone Part and the C24–C34 Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The C29–C34 parts of antitumor macrolide aplyronine A serve as versatile actin-affinity tags - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]